N-Boc-cadaverine

Catalog No.
S660945
CAS No.
51644-96-3
M.F
C10H22N2O2
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-cadaverine

CAS Number

51644-96-3

Product Name

N-Boc-cadaverine

IUPAC Name

tert-butyl N-(5-aminopentyl)carbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13)

InChI Key

DPLOGSUBQDREOU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCN

Synonyms

N-Boc-cadaverine

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN

Organic Synthesis:

  • Protecting Group Chemistry: N-Boc-1,5-diaminopentane serves as a protecting group for primary amines. The Boc group (tert-butyloxycarbonyl) can be selectively introduced and removed under mild conditions, allowing for the controlled modification of other functional groups within a molecule. This is particularly useful in the synthesis of complex organic molecules such as peptides and pharmaceuticals [, ].

Polymer Chemistry:

  • Monomer Synthesis: N-Boc-1,5-diaminopentane can be used as a building block for the synthesis of various polymers. By incorporating it into the polymer backbone, researchers can introduce amine functionalities that can be further modified or used to attach other molecules. This allows for the design of polymers with specific properties for applications in drug delivery, materials science, and catalysis.

Medicinal Chemistry:

  • Drug Design and Development: N-Boc-1,5-diaminopentane can be a valuable tool in the development of new drugs. It can be used as a precursor for the synthesis of novel bioactive molecules, or it can be directly incorporated into drug candidates to modulate their properties such as target selectivity and pharmacokinetics [].

Chemical Biology:

  • Probe Synthesis: N-Boc-1,5-diaminopentane can be employed to create molecular probes for studying biological processes. By attaching fluorescent tags or other reporter groups to the molecule, researchers can investigate cellular interactions, protein function, and enzyme activity [, ].

N-Boc-cadaverine, with the chemical formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol, is a derivative of cadaverine, a biogenic amine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of cadaverine. This modification enhances its stability and solubility, making it suitable for various chemical applications. The compound is primarily recognized for its role in organic synthesis and as a precursor in the development of complex molecules .

, most notably:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating cadaverine, which can then participate in further reactions.
  • Coupling Reactions: N-Boc-cadaverine can be used in peptide synthesis where it acts as an amino acid building block.
  • Formation of Macrocycles: It has been reported to facilitate the synthesis of supermacrocycles that self-assemble into organic nanotubes .

While N-Boc-cadaverine itself is not extensively studied for direct biological activity, its parent compound, cadaverine, is known for its role in cellular processes. Cadaverine is involved in cellular signaling and has been implicated in various physiological functions. The modification with the Boc group may influence its interactions with biological systems, although specific studies on N-Boc-cadaverine's biological effects remain limited.

The synthesis of N-Boc-cadaverine typically involves the protection of cadaverine using di-tert-butyl dicarbonate as the Boc source. A general procedure includes:

  • Dissolving cadaverine in 1,4-dioxane.
  • Adding a solution of di-tert-butyl dicarbonate dropwise at low temperatures (0°C).
  • Stirring the mixture at room temperature for approximately 22 hours.
  • Removing solvents to obtain the crude product, which can be purified through extraction methods .

This method yields high purity and efficiency, often exceeding 96% .

N-Boc-cadaverine finds utility in various fields:

  • Organic Synthesis: As a key intermediate in the preparation of pharmaceuticals and agrochemicals.
  • Material Science: In the development of organic nanotubes and advanced materials.
  • Peptide Chemistry: As a building block for synthesizing peptides and other bioactive compounds .

Several compounds share structural similarities with N-Boc-cadaverine, including:

Compound NameStructure SimilarityUnique Features
CadaverineBasic structureBiogenic amine, involved in cellular functions
N-AcetylcadaverineAcetyl group instead of BocUsed as a building block in peptide synthesis
N-Boc-ethylenediamineTwo amines protectedCommonly used in polymer chemistry

N-Boc-cadaverine is unique due to its specific Boc protection, which enhances its stability and makes it particularly useful in synthetic applications compared to its unprotected counterparts.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.168127949 g/mol

Monoisotopic Mass

202.168127949 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-Boc-cadaverine

Dates

Modify: 2023-08-15

Explore Compound Types